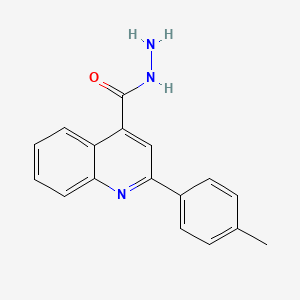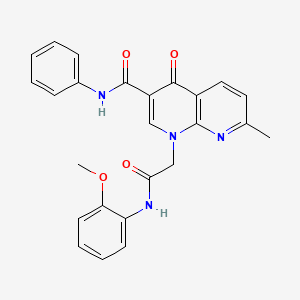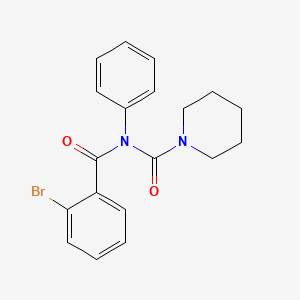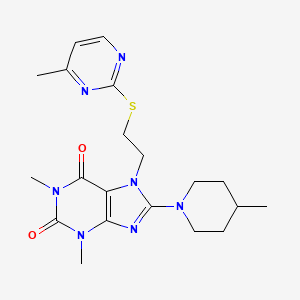![molecular formula C25H19NO4 B2626314 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 953015-85-5](/img/structure/B2626314.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a xanthene backbone
Mechanism of Action
Target of action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . Xanthene derivatives are also known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of action
The mode of action of oxazole and xanthene derivatives can vary greatly depending on the specific compound and its molecular structure. Some oxazole derivatives have been found to inhibit key enzymes or proteins involved in disease processes . Similarly, some xanthene derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
The biochemical pathways affected by oxazole and xanthene derivatives can also vary widely. Some oxazole derivatives have been found to affect pathways involved in inflammation, cancer, and microbial infections . Xanthene derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole and xanthene derivatives can vary greatly depending on the specific compound and its molecular structure. These properties can influence the bioavailability of the compound and its ability to reach its target sites in the body .
Result of action
The molecular and cellular effects of oxazole and xanthene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of oxazole and xanthene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The xanthene moiety can be introduced via a Friedel-Crafts alkylation reaction, where the oxazole intermediate is reacted with a xanthene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents on the aromatic rings with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of new pharmaceuticals. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its versatility makes it a valuable component in the design of advanced materials for electronics, photonics, and other applications.
Comparison with Similar Compounds
Similar Compounds
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate: shares similarities with other compounds that contain oxazole or xanthene moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c1-16-10-12-17(13-11-16)23-14-18(26-30-23)15-28-25(27)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWGCDYQXLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)


![1-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2626235.png)
![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)
![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)
![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)

![2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626241.png)

![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)
![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)
